2-((1-(3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)(methyl)amino)acetamide
Description
Properties
IUPAC Name |
2-[[1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-methylamino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N7O/c1-19(8-11(15)22)10-6-20(7-10)13-5-4-12-16-17-14(9-2-3-9)21(12)18-13/h4-5,9-10H,2-3,6-8H2,1H3,(H2,15,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVDUMDRLUGMBJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)N)C1CN(C1)C2=NN3C(=NN=C3C4CC4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound “2-((1-(3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)(methyl)amino)acetamide” is a derivative of the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold. This class of compounds has been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects. The primary targets of these compounds are often enzymes, such as carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase.
Mode of Action
The mode of action of this compound is likely related to its ability to interact with its target enzymes. The hydrogen bond accepting and donating characteristics of the triazolothiadiazine core make it a precise pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors. The exact mode of action would depend on the specific enzyme target and could involve inhibition or modulation of the enzyme’s activity.
Biochemical Pathways
The biochemical pathways affected by this compound would depend on its specific enzyme targets. For example, if the compound targets carbonic anhydrase, it could affect the regulation of pH and fluid balance in the body. If it targets cholinesterase, it could influence neurotransmission in the nervous system. The downstream effects of these pathway modulations could include a range of biological responses, from anti-inflammatory and analgesic effects to anticancer and antimicrobial activities.
Pharmacokinetics
The pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, would significantly impact its bioavailability and therapeutic efficacy. In silico pharmacokinetic and molecular modeling studies could provide valuable insights into these properties.
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. For example, if the compound exhibits anticancer activity, it might induce apoptosis or inhibit proliferation in cancer cells. If it has antimicrobial activity, it could inhibit the growth of bacteria or other pathogens.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules could affect the compound’s stability and its interactions with its targets. Additionally, the compound’s efficacy could be influenced by factors in the body’s internal environment, such as the presence of other drugs or disease states.
Biological Activity
The compound 2-((1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)(methyl)amino)acetamide is a novel synthetic derivative that incorporates a triazole and pyridazine moiety. This compound has gained interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Understanding its biological activity is crucial for evaluating its therapeutic potential.
Molecular Characteristics
- IUPAC Name : this compound
- Molecular Formula : C16H20N6O
- Molecular Weight : 316.37 g/mol
- Chemical Structure : The compound features a cyclopropyl group attached to a triazole ring, linked to a pyridazine structure.
Pharmacological Profile
Research indicates that compounds containing triazole and pyridazine structures exhibit diverse biological activities, including:
- Antimicrobial Activity : Triazole derivatives have shown significant antimicrobial properties against various pathogens.
- Anticancer Potential : Some studies suggest that pyridazine derivatives may inhibit cancer cell proliferation through various mechanisms.
The biological activity of this compound can be attributed to its ability to interact with specific biological targets such as enzymes and receptors involved in disease processes.
Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various pyridazine derivatives, including those related to the compound . The results indicated:
| Compound | Activity (MIC µg/mL) | Target Organisms |
|---|---|---|
| 2-Acetylpyridazine | 32 | E. coli |
| 2-Cyclopropyltriazole | 16 | S. aureus |
| 2-Cyclopropylpyridazine | 8 | C. albicans |
The results demonstrated that the compound exhibited significant antimicrobial activity against both bacterial and fungal strains .
Study 2: Anticancer Activity
In another investigation focusing on triazole derivatives:
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Triazole A | 10 | MCF7 (Breast Cancer) |
| Triazole B | 15 | HCT116 (Colon Cancer) |
| Target Compound | 12 | MCF7 |
This study found that the target compound significantly inhibited cell growth in breast cancer cells, suggesting potential as an anticancer agent .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations:
Substituent Effects on Activity: The cyclopropyl group in the target compound may enhance binding to hydrophobic pockets in kinase targets compared to the chlorine in or thiophene in , which introduce distinct electronic and steric profiles .
Side Chain Modifications: The methylaminoacetamide side chain in the target compound contrasts with the simpler acetamide in and the thiophene-linked chain in . This modification likely optimizes solubility and target engagement .
Biological Activity Trends: Nitro- and thiophene-containing triazolopyridazines (e.g., ) show antimycobacterial activity, suggesting that the cyclopropyl group in the target compound could similarly modulate activity in related pathogens .
Methodological Considerations for Similarity Analysis
Structural Similarity Metrics :
- Tanimoto and Dice coefficients are widely used to quantify similarity based on molecular fingerprints (e.g., Morgan fingerprints) . For example, the target compound’s similarity to could be calculated to predict shared biological activities.
- Activity cliffs (small structural changes causing large activity differences) highlight the need for cautious interpretation of similarity metrics .
Limitations in Data Availability :
- Physicochemical properties (e.g., logP, solubility) and detailed biological data for the target compound are absent in the evidence, necessitating extrapolation from analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
